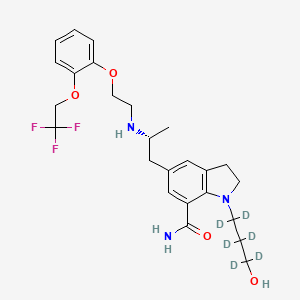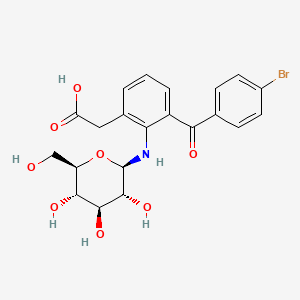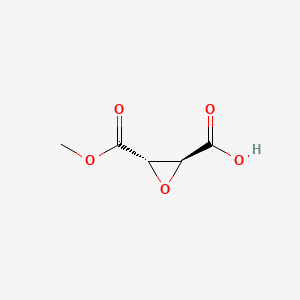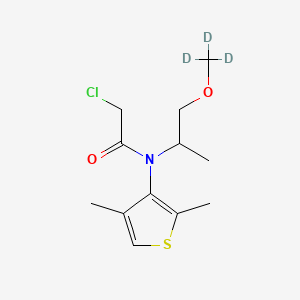
rac Practolol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac Practolol-d3 is a deuterated form of Practolol, a beta-adrenergic receptor antagonist. This compound is used primarily in research settings and is known for its role in treating cardiovascular diseases. The deuterated form, this compound, is particularly useful in pharmacokinetic studies due to its stability and ability to trace metabolic pathways.
Mechanism of Action
Target of Action
The primary target of rac Practolol-d3 is the Beta-1 adrenergic receptor . This receptor is a part of the sympathetic nervous system and plays a crucial role in the regulation of cardiac function. Beta-1 adrenergic receptors are predominantly found in the heart and kidneys .
Mode of Action
This compound, like other beta-adrenergic antagonists, competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine . This results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The most significant of these is the inhibition of the normal epinephrine-mediated sympathetic actions . This reduces the effect of excitement or physical exertion on heart rate and force of contraction and dilation of blood vessels . Additionally, there is evidence of cross-talk between Rac and PI3K signaling in processes such as cell migration and ROS production .
Pharmacokinetics
It is known that the compound is a small molecule , which typically allows for good bioavailability.
Result of Action
The action of this compound at the cellular level results in a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . This is due to its antagonistic effect on the Beta-1 adrenergic receptor, which inhibits the effects of catecholamines . The overall result is a reduction in the workload of the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac Practolol-d3 involves the preparation of a key intermediate, (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide. This intermediate is then subjected to kinetic resolution using commercial lipases, such as Pseudomonas cepacia sol-gel AK, in the presence of toluene as a solvent and vinyl acetate as an acyl donor. The enantiopure intermediate is hydrolyzed and reacted with isopropylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction parameters to achieve high yield and enantiomeric excess. The use of biocatalysis and chemoenzymatic methods ensures a green and efficient production process .
Chemical Reactions Analysis
Types of Reactions
Rac Practolol-d3 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Rac Practolol-d3 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study reaction mechanisms and metabolic pathways.
Biology: Used in the study of beta-adrenergic receptors and their role in cellular signaling.
Medicine: Used in pharmacokinetic studies to trace drug metabolism and distribution.
Industry: Used in the development of beta-blocker drugs and other cardiovascular treatments
Comparison with Similar Compounds
Similar Compounds
- Propranolol
- Alprenolol
- Pindolol
- Carazolol
- Moprolol
- Metoprolol
Uniqueness
Rac Practolol-d3 is unique due to its deuterated form, which provides stability and allows for detailed pharmacokinetic studies. Compared to other beta-blockers, it offers specific advantages in research settings, particularly in tracing metabolic pathways and studying drug interactions .
Properties
CAS No. |
1794795-47-3 |
|---|---|
Molecular Formula |
C14H22N2O3 |
Molecular Weight |
269.359 |
IUPAC Name |
2,2,2-trideuterio-N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |
InChI |
InChI=1S/C14H22N2O3/c1-10(2)15-8-13(18)9-19-14-6-4-12(5-7-14)16-11(3)17/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,16,17)/i3D3 |
InChI Key |
DURULFYMVIFBIR-HPRDVNIFSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)NC(=O)C)O |
Synonyms |
N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide-d3; (±)-Practolol-d6; 1-(4-Acetamidophenoxy)-3-isopropylamino-2-propanol-d3; Dalzic-d3; Eraldin-d3; ICI 50172-d3; DL-4’-[2-Hydroxy-3-(isopropylamino)propoxy]acetanilide-d3; AY 21011-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)

